molecular formula C19H23BrN2O2 B13358933 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide

2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B13358933
M. Wt: 391.3 g/mol
InChI Key: ZEFFRCJOOMMDNQ-UHFFFAOYSA-N
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Description

2-{4-Bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide is a substituted phenoxy acetamide derivative characterized by a brominated aromatic ring, an isopropylaminomethyl side chain, and a para-methylphenyl acetamide group.

Properties

Molecular Formula

C19H23BrN2O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-[4-bromo-2-[(propan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H23BrN2O2/c1-13(2)21-11-15-10-16(20)6-9-18(15)24-12-19(23)22-17-7-4-14(3)5-8-17/h4-10,13,21H,11-12H2,1-3H3,(H,22,23)

InChI Key

ZEFFRCJOOMMDNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)CNC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxyacetamide core. One common method involves the reaction of 4-bromo-2-[(isopropylamino)methyl]phenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Physical Properties

  • Melting points for phenoxy acetamides range between 75–84°C (e.g., Compounds 30–32 in ), suggesting that the target compound is likely a solid with a comparable melting point.
  • Polar substituents (e.g., hydroxymethyl in ) may increase solubility in polar solvents, whereas bulky groups (e.g., isopropylaminomethyl) could reduce crystallinity.

Biological Activity

2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C16H20BrNO2\text{C}_{16}\text{H}_{20}\text{Br}\text{N}\text{O}_2

Antitumor Activity

Research indicates that compounds with similar structural motifs to 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide exhibit significant antitumor effects. For instance, benzamide derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of kinase activities .

Table 1: Summary of Antitumor Activity Studies

CompoundIC50 (μM)Mechanism of Action
2-{4-bromo-...acetamideTBDInhibition of cell proliferation
Benzamide Derivative A5.0Inhibition of RET kinase
Benzamide Derivative B3.5Modulation of DHFR activity

Kinase Inhibition

Similar compounds have been studied for their ability to inhibit various kinases involved in cancer progression. For example, a study demonstrated that certain benzamide derivatives effectively reduced RET kinase activity, leading to decreased tumor growth in vitro and in vivo .

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic properties. Research on related compounds has shown effective inhibition against parasites such as Trypanosoma brucei, with IC50 values indicating substantial potency .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of benzamide derivatives, including those similar to our compound. The results indicated that compounds with bromine substitutions exhibited enhanced activity against various cancer cell lines compared to their unsubstituted counterparts. The mechanism was attributed to their ability to interfere with critical signaling pathways involved in cell survival and proliferation .

Study 2: Antiparasitic Potential

Another investigation focused on the antiparasitic potential of related compounds. The study found that specific benzamide derivatives could inhibit the growth of T. brucei with an IC50 value significantly lower than standard treatments, suggesting that modifications in the side chains could enhance efficacy against parasitic infections .

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